molecular formula C13H24N2O B5816317 N-cyclohexyl-2-(1-piperidinyl)acetamide

N-cyclohexyl-2-(1-piperidinyl)acetamide

Cat. No.: B5816317
M. Wt: 224.34 g/mol
InChI Key: PJVOOCBILLACQH-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-(1-piperidinyl)acetamide is a synthetic acetamide derivative characterized by a cyclohexyl group attached to the amide nitrogen and a piperidinyl moiety at the 2-position of the acetamide backbone. Piperidine, a six-membered amine ring, confers basicity and structural rigidity, while the cyclohexyl group enhances lipophilicity. This compound is part of a broader class of N-cyclohexyl acetamides, which are explored for diverse applications, including medicinal chemistry and materials science. Its synthesis typically involves multicomponent reactions or Ugi-type protocols, as seen in related compounds .

Properties

IUPAC Name

N-cyclohexyl-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c16-13(11-15-9-5-2-6-10-15)14-12-7-3-1-4-8-12/h12H,1-11H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVOOCBILLACQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The structural and functional diversity of N-cyclohexyl acetamides arises from variations in the substituent at the 2-position. Below is a systematic comparison:

Heterocyclic Substituents
Compound Name Substituent Molecular Formula Molecular Weight Key Data (MP, Spectral) Applications/Notes
N-Cyclohexyl-2-(1-piperidinyl)acetamide Piperidinyl (6-membered amine) C13H24N2O 224.34 Base structure for SAR studies
N-Cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) Imidazolyl (5-membered, aromatic) C11H17N3O 207.27 MP: N/A; IR: 3297 (N–H), 1654 (C=O); MS-ES: 208 Potential bioactive scaffold
N-Cyclohexyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide (4f) Dihydroimidazolyl (reduced imidazole) C11H17N3O2 223.27 MP: 174°C; IR: 1712 (C=O), 1631 (C=O) Intermediate for imidazole derivatives
CH-PIACA 1-Pentylindol-3-yl (synthetic cannabinoid core) C21H30N2O 326.48 SMILES: C1(CCCCC1)NC(CC1=CN(C2=CC=CC=C12)CCCCC)=O Detected in seized psychoactive materials

Key Observations :

  • Lipophilicity : Piperidinyl and pentylindolyl substituents (e.g., CH-PIACA) increase logP, enhancing blood-brain barrier penetration .
  • Bioactivity: Imidazole derivatives (e.g., 1b) exhibit hydrogen-bonding capacity (IR peaks at 3297 cm⁻¹), favoring receptor interactions. CH-PIACA’s indole core mimics endogenous cannabinoids, explaining its psychoactivity .
Aromatic and Hybrid Substituents
Compound Name Substituent Molecular Formula Molecular Weight Key Data (MP, Spectral) Notes
(Z)-N-Cyclohexyl-2-(1-(4-methylbenzylidene)-3-oxoisoindolin-2-yl)acetamide (5i) Isoindolinyl (fused aromatic) C22H24N2O2 348.44 MP: 213–215°C; HRMS: 362.1862 [M+H]+ Fluorescent or catalytic potential
N-Cyclohexyl-2-(4-methyl-1-oxoisoquinolin-2(1H)-yl)-2-(p-tolyl)acetamide (7d) Isoquinolinyl (polycyclic aromatic) C27H29N3O2 435.54 ¹H NMR: δ 7.537 (s, aromatic H) Anticancer or kinase inhibition
N-Cyclohexyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide Sulfamoylphenoxy (electron-withdrawing) C16H24N2O4S 340.44 logP: 2.24; PSA: 65.3 Ų Enhanced solubility for CNS drugs

Key Observations :

  • Electronic Effects: Sulfamoylphenoxy (e.g., ) lowers logP compared to purely aromatic substituents, balancing lipophilicity and solubility.
Aliphatic and Functionalized Substituents
Compound Name Substituent Molecular Formula Molecular Weight Key Data (MP, Spectral) Notes
N-Cyclohexyl-2-(4-propylpiperazin-1-yl)acetamide Propylpiperazinyl (basic, flexible) C15H29N3O 267.41 Potential antipsychotic lead
2-Chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)acetamide Chloroacetamide (electrophilic) C14H23ClN2O2 286.80 Density: 1.18 g/cm³; pKa: 13.56 Reactivity for covalent inhibitors

Key Observations :

  • Flexibility : Propylpiperazinyl () introduces conformational flexibility, possibly improving target engagement.
  • Reactivity : Chloroacetamide () enables nucleophilic substitution, useful in prodrug design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-cyclohexyl-2-(1-piperidinyl)acetamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions, starting with cyclohexylamine and piperidine derivatives. Key steps include:

  • Nucleophilic substitution : Reacting a chloroacetamide intermediate with piperidine under reflux in aprotic solvents (e.g., DMF) .
  • Catalytic optimization : Use of bases like triethylamine to enhance yield and purity .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored via thin-layer chromatography (TLC) .
    • Critical Parameters : Temperature (60–80°C), solvent polarity, and catalyst selection significantly impact reaction efficiency.

Q. How is This compound characterized post-synthesis?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, with cyclohexyl protons appearing as multiplet signals (δ 1.2–1.8 ppm) and piperidinyl protons as triplet/doublet patterns (δ 2.5–3.0 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% typically required for pharmacological studies) .

Q. What stability considerations are critical for this compound under varying storage conditions?

  • Key Factors :

  • pH Sensitivity : Degradation observed at extremes (pH <3 or >10), necessitating neutral buffer systems .
  • Temperature : Stable at 4°C for >6 months; accelerated degradation at >25°C .
  • Light Exposure : UV/Vis studies recommend amber vials to prevent photolytic decomposition .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., varying IC50_{50} values) be resolved?

  • Approach :

  • Dose-Response Reproducibility : Validate assays (e.g., enzyme inhibition) across multiple replicates and cell lines .
  • Computational Validation : Compare experimental IC50_{50} with molecular docking results (e.g., AutoDock Vina) to identify binding affinity discrepancies .
  • Meta-Analysis : Cross-reference data from independent studies (e.g., PubChem, peer-reviewed journals) to identify outliers .

Q. What computational methods predict the compound’s physicochemical and pharmacological properties?

  • Tools :

  • Density Functional Theory (DFT) : Calculates molecular geometry, vibrational frequencies, and nonlinear optical properties (e.g., hyperpolarizability) .
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions for reactivity predictions .
  • ADMET Prediction : Software like SwissADME estimates bioavailability, logP, and toxicity .

Q. How can structural modifications enhance pharmacological activity (e.g., antimicrobial or anticancer effects)?

  • Strategies :

  • Substituent Variation : Replace the cyclohexyl group with aromatic rings (e.g., p-tolyl) to improve target binding .
  • Heterocycle Integration : Introduce triazole or pyridazine moieties to enhance metabolic stability and potency .
  • SAR Studies : Test analogs in vitro against specific targets (e.g., bacterial gyrase for antimicrobial activity) .

Q. How are nonlinear optical properties evaluated for potential biomedical imaging applications?

  • Methods :

  • Z-Scan Technique : Measures third-order nonlinear susceptibility (χ(3)^{(3)}) using laser pulses .
  • Comparative Analysis : Benchmark against urea or KDP crystals to assess enhancement factors .

Q. What methodologies address gaps in toxicity and safety data for preclinical studies?

  • Protocols :

  • Acute Toxicity Testing : OECD Guideline 423 for oral LD50_{50} determination in rodent models .
  • Genotoxicity Assays : Ames test (bacterial reverse mutation) and micronucleus assay .
  • In Silico Profiling : Use ProTox-II to predict organ-specific toxicity .

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